molecular formula C6H13B B1346692 3-(Bromomethyl)pentane CAS No. 3814-34-4

3-(Bromomethyl)pentane

Cat. No. B1346692
CAS RN: 3814-34-4
M. Wt: 165.07 g/mol
InChI Key: KKGUMGWNFARLSL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pentane is a chemical compound with the molecular formula C6H13Br . It is also known by other names such as Butane, 1-bromo-2-ethyl-; 2-Ethylbutyl bromide; 1-Bromo-2-ethylbutane .


Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)pentane consists of a pentane (five-carbon alkane) backbone with a bromomethyl group attached to the third carbon . The molecular weight of this compound is 165.071 .


Chemical Reactions Analysis

3-(Bromomethyl)pentane can undergo various chemical reactions, particularly those involving the bromine atom, which can act as a leaving group. For instance, it can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .


Physical And Chemical Properties Analysis

3-(Bromomethyl)pentane is a liquid at room temperature with a density of 1.179 g/mL at 25 °C . It has a boiling point of 199.8±8.0 °C at 760 mmHg . The compound is flammable, with a flash point of 74.0±17.7 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

3-(Bromomethyl)pentane has diverse applications in the field of organic synthesis and chemical reactions. For instance, it is used in the synthesis of complex organic compounds. Zhang Li-jian (2006) demonstrated the synthesis of specific diones using 3-(4-(bromomethyl)-1,3-dithiolan-2-ylidene)pentane-2,4-dione, a derivative of 3-(bromomethyl)pentane (Zhang Li-jian, 2006). Another example includes the study by E. Della and D. Taylor (1990), who explored the solvolysis of 1-Bromobicyclo[1.1.1]pentane, a related compound, which is a reaction relevant to understanding the behavior of brominated compounds in various conditions (E. Della & D. Taylor, 1990).

Physicochemical Properties

Studies on derivatives of 3-(bromomethyl)pentane have also shed light on their physicochemical and solvatochromic properties. Mahmudov et al. (2011) synthesized new azoderivatives of pentane-2,4-dione, including 3-(4-bromophenylhydrazo)pentane-2,4-dione, and analyzed their properties using various spectroscopic techniques (Mahmudov et al., 2011).

Medicinal Chemistry Applications

In the context of medicinal chemistry, small aliphatic rings such as those derived from 3-(bromomethyl)pentane are increasingly used due to their beneficial physicochemical properties. Bauer et al. (2021) discussed the application of small aliphatic rings, including cyclopropanes and cyclobutanes, in medicinal chemistry, highlighting their advantages and potential risks (Bauer et al., 2021).

Antimicrobial Properties

Compounds derived from 3-(bromomethyl)pentane have been investigated for their antimicrobial properties. Dzhafarov et al. (2010) prepared new aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, a compound structurally related to 3-(bromomethyl)pentane, and tested them as antimicrobial additives in lubricating oils (Dzhafarov et al., 2010).

Bromination Reactions

The bromination of compounds related to 3-(bromomethyl)pentane has also been studied. Garg and Prakash (1970) investigated the bromination of copper chelates of arylhydrazones of pentane-2,3,4-trione, a process that is relevant to understanding the chemical behavior of brominated organic compounds (Garg & Prakash, 1970).

Safety And Hazards

3-(Bromomethyl)pentane is flammable and can cause skin and eye irritation . Inhalation may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing the vapor, and use only in a well-ventilated area .

properties

IUPAC Name

3-(bromomethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGUMGWNFARLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063200
Record name Pentane, 3-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)pentane

CAS RN

3814-34-4
Record name 1-Bromo-2-ethylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3814-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 3-(bromomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003814344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 3-(bromomethyl)-
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Record name Pentane, 3-(bromomethyl)-
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Record name 3-(bromomethyl)pentane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
R Arce, L Bartolome - The Journal of Physical Chemistry, 1976 - ACS Publications
The photochemical bromination ofliquid 3-methylpentane was studied in the temperature range between 210 and 298 K to compare the liquid phase reactions with those in the gas …
Number of citations: 4 pubs.acs.org
JG Berberian - IEEE Transactions on Electrical Insulation, 1985 - ieeexplore.ieee.org
The dielectric premittivity of supercooled 3-bromomethylpentane in the temperature range of 145 K down to 114 K is reported here. Data were obtained by steady-state ac bridge …
Number of citations: 1 ieeexplore.ieee.org
XX Guo, Z Zhang, JP Hai - Advanced Materials Research, 2012 - Trans Tech Publ
Amino acid hydrolysates were obtained from dried clamworm of Perinereis aibuhitensis by acid hydrolysis method. Maillard reaction products(MRPs) were prepared with the amino acid …
Number of citations: 0 www.scientific.net
AS Ruß, R Vinken, I Schuphan, B Schmidt - Chemosphere, 2005 - Elsevier
Eight tertiary nonanols were synthesized via Grignard reaction and coupled by Friedel–Crafts alkylation with phenol to the corresponding nonylphenols. Six branched para-…
Number of citations: 76 www.sciencedirect.com
WL Wilson, PF Mellon, JG Berberian - The Journal of Chemical …, 1982 - aip.scitation.org
The steady‐state shear viscosities of 3‐methylpentane, 3‐bromomethylpentane, 3‐bromopentane, and 3‐bromo‐3‐methylpentane are presented as a function of temperature. The …
Number of citations: 13 aip.scitation.org
WH KNOTH JR - 1954 - search.proquest.com
THE PENNSYLVANIA STATE UNIVERSITY The Graduate School Department of Chemistry I. SPECTROSCOPIC EVIDENCE AGAINST LOW-ENERGY REACT Page 1 THE …
Number of citations: 0 search.proquest.com
O dos Santos - 2003 - search.proquest.com
The structural behavior of Zn (II) complexes of (S)-N, N-Bis (2-quinolylmethyl 1-phenyl-(2-pyridine) methanamine was examined. The ligand adopts propeller-like conformations upon …
Number of citations: 0 search.proquest.com
S Petit, Y Duroc, V Larue, C Giglione… - ChemMedChem …, 2009 - Wiley Online Library
SAR by NMR: A series of indole compounds derived from 5‐bromo‐1H‐indole‐3‐acetohydroxamic acid were synthesized. Their inhibitory activities were evaluated against purified …
RL Clarke, ML Heckeler, AJ Gambino… - Journal of Medicinal …, 1978 - ACS Publications
Biology Division, Sterling-Winthrop Research Institute, Rensselaer, New York 12144. Received May 8, 1978 (exo, exo)-2-Aryltropane-3-carboxylic esters of types 6, 7, and 10 lower …
Number of citations: 5 pubs.acs.org
D Luo, X Liu, L Jiang, Z Guo, Y Lv, X Tian… - Journal of medicinal …, 2022 - ACS Publications
Resistance to 5-FU reduces its clinical efficacy for the treatment of colorectal cancer. Sphingosine-1-phosphate receptor 2 (S1PR2) has emerged as a potential target to reverse 5-FU-…
Number of citations: 3 pubs.acs.org

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